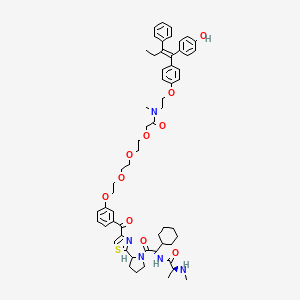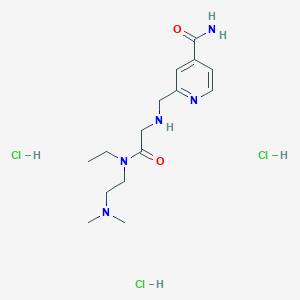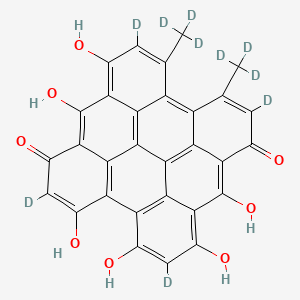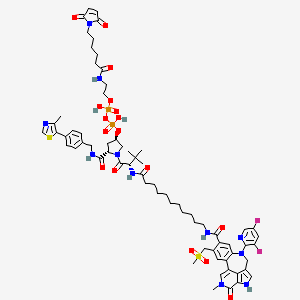
PROTAC BRD4 Degrader-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-13 is a bioactive compound that functions as a proteolysis targeting chimera (PROTAC). It links ligands for von Hippel-Lindau and bromodomain-containing protein 4 (BRD4) proteins. This compound is particularly effective in degrading the BRD4 protein in prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-13 involves the conjugation of ligands for von Hippel-Lindau and BRD4 proteins. The process typically includes the following steps:
Ligand Synthesis: The ligands for von Hippel-Lindau and BRD4 are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The other ligand is then conjugated to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: PROTAC BRD4 Degrader-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the linker .
Scientific Research Applications
PROTAC BRD4 Degrader-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of BRD4 in cellular processes.
Medicine: Potential therapeutic agent for treating cancers, particularly prostate cancer.
Industry: Used in the development of new drugs targeting protein degradation pathways
Mechanism of Action
The mechanism of action of PROTAC BRD4 Degrader-13 involves the formation of a ternary complex with the target protein (BRD4) and an E3 ligase (von Hippel-Lindau). This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in regulating gene expression, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
BRD4 PROTAC 6b: Targets BRD4 for degradation, but also affects BRD2 and BRD3.
BRD4 Degrader MZ1: Achieves complete degradation of BRD4 at low concentrations.
BD-7162: A highly potent BRD4 degrader with strong antitumor activity
Uniqueness: PROTAC BRD4 Degrader-13 is unique in its ability to selectively degrade BRD4 in prostate cancer cells through conjugation with specific antibodies. This selective degradation makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C68H85F2N11O17P2S2 |
|---|---|
Molecular Weight |
1492.5 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C68H85F2N11O17P2S2/c1-42-61(101-41-76-42)44-22-20-43(21-23-44)34-75-65(87)54-32-48(97-100(92,93)98-99(90,91)96-29-27-71-55(82)18-15-13-17-28-79-57(84)24-25-58(79)85)38-81(54)67(89)62(68(2,3)4)77-56(83)19-14-11-9-7-8-10-12-16-26-72-64(86)49-33-53-50(30-45(49)40-102(6,94)95)51-39-78(5)66(88)60-59(51)46(35-73-60)37-80(53)63-52(70)31-47(69)36-74-63/h20-25,30-31,33,35-36,39,41,48,54,62,73H,7-19,26-29,32,34,37-38,40H2,1-6H3,(H,71,82)(H,72,86)(H,75,87)(H,77,83)(H,90,91)(H,92,93)/t48-,54+,62-/m1/s1 |
InChI Key |
SEILIWDWNYTJFI-UOJLPHGUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


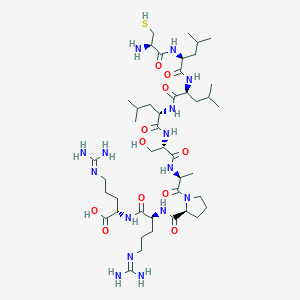
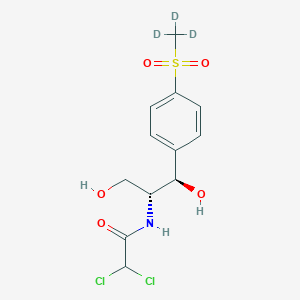
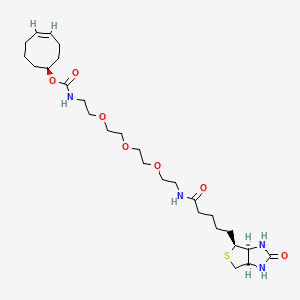
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
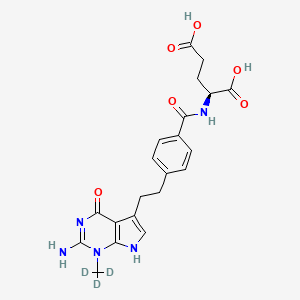
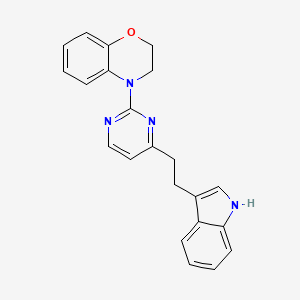
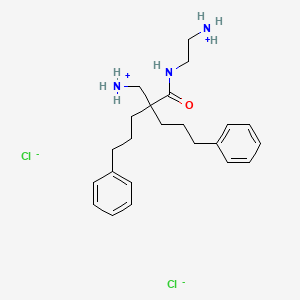
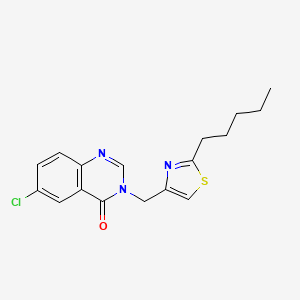
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)

